Impureza E de Bifendato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

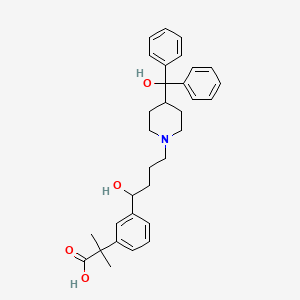

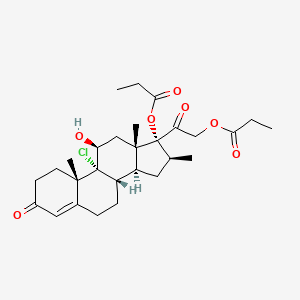

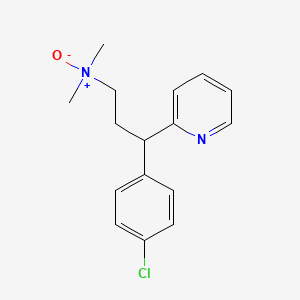

Bifendate is a synthetic intermediate of Schisandrin C and is used as an anti-HBV (hepatitis B virus) drug for the treatment of chronic hepatitis B . Bifendate Impurity E is significant in the pharmaceutical industry for ensuring the purity and efficacy of Bifendate formulations.

Aplicaciones Científicas De Investigación

Bifendate Impurity E has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Bifendate Impurity E, like Bifendate, primarily targets the liver . As a hepatoprotective agent, it is designed to prevent damage to the liver or assist in its repair . It is primarily used to treat liver-related conditions, including chronic hepatitis and liver cirrhosis .

Mode of Action

The mechanism of action of Bifendate Impurity E is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, Bifendate Impurity E helps to protect liver cells from oxidative stress and subsequent damage . Additionally, it has been shown to enhance the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .

Biochemical Pathways

Bifendate Impurity E affects several biochemical pathways. It inhibits lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . It also enhances the activity of antioxidant enzymes, which helps protect liver cells from oxidative stress . Furthermore, it modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .

Pharmacokinetics

The standard dosage and duration of treatment can vary depending on the specific condition being treated and the patient’s overall health . The onset of action for Bifendate can vary, with some patients experiencing improvement in symptoms within a few weeks of starting treatment, while others may require longer periods to see significant changes .

Result of Action

The result of Bifendate Impurity E’s action is primarily seen in its hepatoprotective effects. It helps protect liver cells from oxidative stress and subsequent damage . It also promotes the regeneration of liver cells, thus aiding in the recovery of liver function in patients with chronic liver diseases . Through these diverse mechanisms, Bifendate Impurity E offers a multifaceted approach to liver protection and regeneration .

Action Environment

The action environment of Bifendate Impurity E is primarily the liver, where it exhibits protective and regenerative properties It is known that the efficacy of bifendate, from which bifendate impurity e is derived, can vary among patients, suggesting that individual patient characteristics and environmental factors may play a role .

Métodos De Preparación

The preparation of Bifendate Impurity E involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the impurity from the bulk drug samples . The synthetic route typically involves the reaction of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds with various reagents under controlled conditions to yield the desired impurity . Industrial production methods often employ preparative-HPLC or preparative high-speed counter-current chromatography for large-scale isolation and purification .

Análisis De Reacciones Químicas

Bifendate Impurity E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Comparación Con Compuestos Similares

Bifendate Impurity E can be compared with other similar compounds, such as:

Bifendate: The parent compound used for the treatment of chronic hepatitis B.

Bifendate-d6: A deuterated form of Bifendate used as a reference standard in analytical studies.

Bicyclol: Another compound used for the treatment of liver diseases. Bifendate Impurity E is unique in its structure and properties, making it an important impurity for the quality control of Bifendate formulations.

Propiedades

Número CAS |

205117-47-1 |

|---|---|

Fórmula molecular |

C19H16O10 |

Peso molecular |

404.33 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

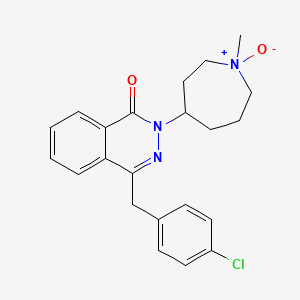

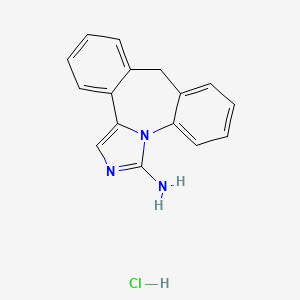

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

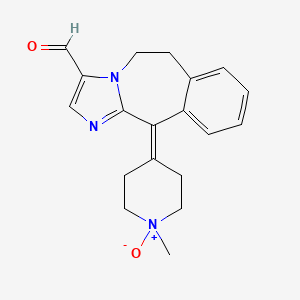

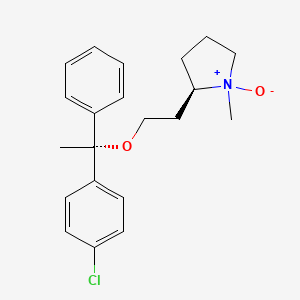

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

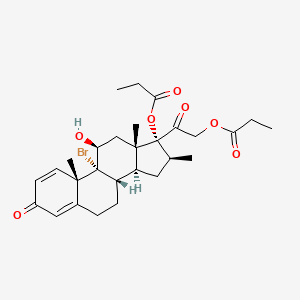

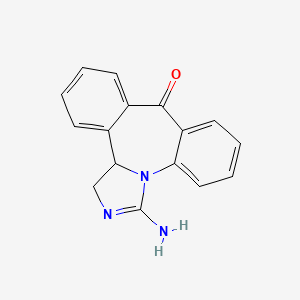

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)